An In-depth Technical Guide to the Properties of Trinitroacetonitrile
An In-depth Technical Guide to the Properties of Trinitroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Trinitroacetonitrile is a highly energetic and potentially explosive compound. The information provided herein is for research and informational purposes only and should not be used as a substitute for a thorough risk assessment and adherence to all applicable safety protocols. Handling of this substance should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Executive Summary
Trinitroacetonitrile, with the chemical formula C₂(NO₂)₃CN, is a highly reactive and energetic organic compound. Its structure, featuring a nitrile group and three nitro groups attached to a single carbon atom, makes it a subject of interest in the field of energetic materials. This guide provides a comprehensive overview of the known chemical and physical properties of trinitroacetonitrile, detailed synthesis methodologies, and a thorough assessment of its potential hazards and handling procedures. Due to the limited availability of specific experimental data for trinitroacetonitrile, information from closely related compounds is included to provide a broader context for its properties and safe handling.
Chemical and Physical Properties
Trinitroacetonitrile is a compound for which extensive physical and chemical property data is not widely available in public literature, likely due to its instability. However, based on available data and the properties of analogous compounds, a profile can be constructed.
Tabulated Physical and Chemical Data
| Property | Value | Source/Notes |
| Molecular Formula | C₂N₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 176.04 g/mol | --INVALID-LINK-- |
| CAS Number | 630-72-8 | --INVALID-LINK-- |
| Boiling Point | 152.6 °C at 760 mmHg | Estimated |
| Density | 1.886 g/cm³ | Estimated |
| Flash Point | 46.1 °C | Estimated |
| Enthalpy of Formation (solid, ΔfH°) | 174 ± 1 kJ/mol | NIST Chemistry WebBook |
| Enthalpy of Combustion (solid, ΔcH°) | -961 ± 1 kJ/mol | NIST Chemistry WebBook |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from synthesis descriptions |
Synthesis and Experimental Protocols
Two primary methods for the synthesis of trinitroacetonitrile have been reported in the literature. Due to the hazardous nature of the product, these syntheses should only be attempted by experienced chemists with appropriate containment and safety measures.
Synthesis from Methazonic Acid (Steinkopf and Bohrmann, 1908)
This is the earliest reported synthesis of nitroacetonitrile, which is a related precursor. The synthesis of the trinitro derivative would require subsequent nitration. The original protocol for the dinitro compound involves the dehydration of methazonic acid.
Experimental Protocol:
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Reaction: Dehydration of methazonic acid (nitroacetaldehyde oxime) using thionyl chloride in diethyl ether.
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Procedure: Thionyl chloride is added to a gently refluxing solution of methazonic acid in diethyl ether. The mixture is heated until the evolution of hydrogen chloride and sulfur dioxide ceases. The reaction mixture is then filtered and concentrated under reduced pressure.
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Purification: The resulting crude oil can be purified by silica gel column chromatography using benzene as the eluent.
Synthesis from Nitrocyanoacetone (Kislyi et al., 1994)
This method describes the synthesis of nitroacetonitrile via the deacylation of nitrocyanoacetone. Again, further nitration would be necessary to obtain the trinitro derivative.
Experimental Protocol:
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Step 1: Synthesis of Nitrocyanoacetone: Cyanoacetone is nitrated using a mixture of sulfuric acid and nitric acid in chloroform. The chloroform layer is separated and evaporated to yield nitrocyanoacetone.
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Step 2: Deacylation to Nitroacetonitrile: The nitrocyanoacetone is dissolved in ethanol or methanol and acidified with 10% sulfuric acid. The solution is then neutralized with sodium bicarbonate and poured into water. The nitroacetonitrile is extracted with an organic solvent, which is subsequently evaporated.
Experimental Workflow Diagram
Hazardous Properties and Safety
Given the presence of three nitro groups and a nitrile functionality, trinitroacetonitrile is expected to be a highly energetic and toxic compound.[1]
Explosive Properties
General Hazards of Polynitro Compounds:
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Shock and Friction Sensitivity: Many polynitro compounds are sensitive to impact and friction, which can lead to detonation.[1]
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Thermal Sensitivity: They can decompose exothermically upon heating, potentially leading to a runaway reaction and explosion.
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Detonation: Capable of high-order detonation, producing a powerful shockwave and high-velocity fragments.
Toxicity
Specific toxicological data for trinitroacetonitrile is not available. However, based on its structure, it is predicted to be highly toxic. The nitrile group can be metabolized to cyanide, and nitroalkanes are known to have various toxic effects.[4]
Potential Toxicological Effects (Inferred from Analogues):
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Cyanide Poisoning: The nitrile group may be metabolized to cyanide, leading to symptoms such as headache, dizziness, rapid heart rate, shortness of breath, and convulsions.
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Methemoglobinemia: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5] While trinitroacetonitrile is aliphatic, the high degree of nitration warrants caution.
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Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.
Handling and Safety Protocols
Strict safety protocols must be followed when handling trinitroacetonitrile.
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Engineering Controls: All work should be conducted in a certified chemical fume hood with a blast shield. The use of a glovebox for handling the dry material is recommended.
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Personal Protective Equipment (PPE):
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Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) are essential. Double gloving is recommended.
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Eye Protection: Chemical splash goggles and a face shield are mandatory.
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Body Protection: A flame-resistant lab coat and, for larger quantities, a blast-resistant apron should be worn.
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Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Store in a secondary container and in a designated explosives magazine if available. Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.
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Disposal: All waste containing trinitroacetonitrile must be treated as highly hazardous and disposed of according to institutional and regulatory guidelines for explosive and toxic waste.
Decomposition
The thermal decomposition of polynitroalkanes is a complex process that can proceed through several pathways. The initial step is often the homolytic cleavage of a C-NO₂ bond.
Proposed Decomposition Pathway
The initial cleavage of a carbon-nitro bond is a common decomposition pathway for many nitroalkanes and nitroaromatics.[2] The resulting radicals are highly reactive and will undergo a cascade of further reactions to produce stable gaseous products such as nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx). The rapid formation of these gases in an exothermic process is what leads to an explosion.
Relevance to Drug Development
Currently, there is no direct evidence to suggest that trinitroacetonitrile has applications in drug development. Its extreme instability and toxicity make it an unlikely candidate for a therapeutic agent. However, the chemistry of polynitro compounds is of interest in the synthesis of various heterocyclic compounds, some of which may have biological activity. The reactivity of the nitrile and nitro groups could potentially be harnessed in the synthesis of complex molecular scaffolds, although the use of such a hazardous starting material would require careful consideration and the development of safer, in-situ generation methods.
Conclusion
Trinitroacetonitrile is a highly energetic and hazardous compound with limited available data on its specific properties. Its synthesis and handling require specialized knowledge and stringent safety precautions. While its primary interest lies in the field of energetic materials, the underlying chemistry of highly functionalized small molecules remains a topic of academic interest. Further research, conducted under appropriate safety protocols, would be necessary to fully characterize this compound and explore any potential applications beyond its energetic properties. Researchers and drug development professionals should be aware of the extreme hazards associated with this and similar compounds and prioritize safety above all else in any experimental considerations.
